
Imidafenacin Related Compound 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . This compound shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.
Vorbereitungsmethoden
The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Imidafenacin Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.
Wissenschaftliche Forschungsanwendungen
Imidafenacin Related Compound 4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.
Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Imidafenacin Related Compound 4 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes . These receptors are involved in the contraction of the detrusor muscle in the bladder. By blocking these receptors, the compound reduces bladder contractions and urinary frequency. The molecular targets and pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity.
Vergleich Mit ähnlichen Verbindungen
Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, this compound may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.
Similar compounds include:
- Solifenacin
- Propiverine
- Darifenacin
- Fesoterodine
Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.
Biologische Aktivität
Structural Characteristics
IRC4 features a diphenylbutanoic acid structure combined with an imidazole ring , specifically a 2-methyl-1H-imidazol-1-yl group . This structural configuration is significant as it relates to the compound's potential interactions with biological systems, particularly muscarinic acetylcholine receptors (mAChRs).
Biological Activity Overview
Although IRC4 itself does not have extensive biological activity reported in literature, its parent compound, imidafenacin, exhibits significant antimuscarinic properties. Imidafenacin acts primarily as an antagonist to muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which play crucial roles in urinary bladder function and overactive bladder (OAB) conditions.
Table 1: Comparison of Antimuscarinic Agents
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Imidafenacin | C20H21N3O | Antimuscarinic agent for OAB | High specificity for M1/M3 receptors |
Trospium Chloride | C21H30ClN3O3S | Antimuscarinic agent | Quaternary ammonium structure |
Solifenacin | C19H22N2O3 | Selective M3 receptor antagonist | Greater selectivity for M3 receptors |
Darifenacin | C21H24N2O4 | Antimuscarinic agent | Higher selectivity for M3 receptors |
The mechanism of action for imidafenacin involves:
- Antagonism of M3 Receptors : This receptor subtype stimulates contraction of the detrusor muscle in the bladder. By blocking these receptors, imidafenacin reduces bladder contractions and urinary frequency.
- Antagonism of M1 Receptors : These receptors are involved in the release of acetylcholine. By inhibiting M1 receptors, imidafenacin further decreases acetylcholine release, contributing to its efficacy in managing OAB.
Clinical Insights and Case Studies
Research has demonstrated that imidafenacin effectively improves symptoms associated with OAB. For instance, a study involving patients post-robot-assisted radical prostatectomy showed significant improvements in storage symptoms when treated with imidafenacin compared to control groups. The study utilized the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) to assess outcomes.
Key Findings from Clinical Studies:
- Efficacy : Imidafenacin significantly reduced the number of urgency incontinence episodes per week compared to placebo.
- Safety Profile : The incidence of adverse events was lower in the imidafenacin group compared to other antimuscarinic agents like propiverine.
- Long-term Outcomes : Improvements in OAB symptoms were sustained over a six-month follow-up period.
Pharmacokinetics
Imidafenacin demonstrates favorable pharmacokinetic properties:
- Absorption : Absolute oral bioavailability is approximately 57.8%.
- Distribution : The estimated volume of distribution is 43.9 L, indicating effective tissue penetration.
- Metabolism : Primarily metabolized by cytochrome P450 3A4 and uridine 5'-diphospho-glucuronosyltransferase 1A4; less than 10% is excreted unchanged.
- Half-life : Approximately 3 hours, allowing for twice-daily dosing regimens.
Eigenschaften
CAS-Nummer |
174266-18-3 |
---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.39 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.